![molecular formula C9H8O3 B134846 3,5-Dimethyl 2H-Furo[2,3-c]pyran-2-one CAS No. 857054-07-0](/img/structure/B134846.png)
3,5-Dimethyl 2H-Furo[2,3-c]pyran-2-one
Vue d'ensemble
Description
3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one is an organic compound with the molecular formula C9H8O3. It is a plant metabolite found in various foods and has been studied for its potential biological activities, including genotoxic effects on mammalian cells . This compound is also known for its unique structure, which includes a fused furan and pyran ring system.
Méthodes De Préparation
The synthesis of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one typically involves the following steps:
Synthetic Routes: One common method involves the reaction of 3,5-dimethylfuran-2-carboxylic acid with acetic anhydride under reflux conditions.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial synthesis may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the furan ring, often using halogens or other electrophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and oxidizing or reducing agents, with reactions often conducted under reflux or at room temperature.
Major Products: The major products depend on the type of reaction, with oxidation yielding carboxylic acids and reduction producing alcohols.
Applications De Recherche Scientifique
3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound has been studied for its genotoxic effects and its role in plant metabolism.
Industry: It is used in the development of pharmaceuticals and as a flavoring agent in the food industry.
Mécanisme D'action
The mechanism of action of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one involves:
Molecular Targets: The compound interacts with DNA, leading to genotoxic effects.
Pathways Involved: It can induce DNA damage through the formation of reactive oxygen species (ROS) and other intermediates.
Comparaison Avec Des Composés Similaires
3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one can be compared with other similar compounds:
Propriétés
IUPAC Name |
3,5-dimethylfuro[2,3-c]pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-5-3-7-6(2)9(10)12-8(7)4-11-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIAGZUAWKSKRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)OC2=CO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401296628 | |
| Record name | 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401296628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857054-07-0 | |
| Record name | 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=857054-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401296628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[3-Hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]pyrrolidine-2,4-dicarboxylic acid](/img/structure/B134763.png)


![2,3-Dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B134771.png)









![4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde](/img/structure/B134805.png)
